molecular formula C24H21N7 B1330919 Tris(2-benzimidazolylmethyl)amine CAS No. 64019-57-4

Tris(2-benzimidazolylmethyl)amine

Cat. No. B1330919
CAS RN: 64019-57-4
M. Wt: 407.5 g/mol
InChI Key: YQIGEJHOYBUSLR-UHFFFAOYSA-N
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Description

Tris(2-benzimidazolylmethyl)amine is a tripodal ligand that has been extensively studied due to its ability to form complexes with various metals. The ligand is known for its strong π–π interactions, particularly when it forms lanthanide complexes, even at ligand to metal ratios lower than 2, resulting in bisligand complexes with notable interactions both in solution and in the solid state .

Synthesis Analysis

The synthesis of tris(2-benzimidazolylmethyl)amine complexes has been achieved through various methods. For instance, a Zn(II) mononuclear complex was synthesized with a specific stoichiometry involving nitrate, 4,4'-dipyridyl, and dimethylformamide (DMF) . Another approach involved the thermolysis of 2-aryloxybenzimidazoles, which yielded tris(benzimidazo)-1,3,5-triazine and phenol at high temperatures . Additionally, zinc(II) complexes were synthesized using tris(2-benzimidazolylmethyl)amine and α,β-unsaturated carboxylates, resulting in five-coordinate zinc complexes with various hydration states .

Molecular Structure Analysis

The molecular structure of tris(2-benzimidazolylmethyl)amine complexes has been determined using X-ray diffraction methods. For example, the Zn(II) complex with tris(benzimidazol-2-yl-methyl)amine ligand was found to have a distorted trigonal bipyramid configuration with nitrogen and oxygen atoms coordinating to the zinc ion . Another study revealed the inclusion compound of tris(2-benzimidazolylmethyl)amine with 4-nitrobenzoic acid, which showed discrete dimeric inclusion compounds joined by intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of tris(2-benzimidazolylmethyl)amine has been explored in various contexts. For instance, its complexes have been used as model compounds for superoxide dismutase (SOD), showing biological activity through the classical pyrogallol autoxidation method . The ligand has also been used in the synthesis of dinuclear Ru(II) polypyridyl and polynuclear Ru(II)–Co(III) complexes, which exhibited significant antitumor and anti-HIV activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(2-benzimidazolylmethyl)amine complexes have been characterized by various analytical techniques. Elemental analysis, UV and IR spectra, electrical conductivities, thermal analyses, and spectroscopic data have been used to characterize these complexes . The crystal structures of the complexes have provided insights into their coordination geometries and the nature of their intermolecular interactions, such as hydrogen bonding and π–π stacking . Quantum chemistry calculations have also been performed to understand the molecular orbital energies and atomic net charges, which correlate with the compound's ability to inhibit superoxide radicals .

Scientific Research Applications

1. Accelerating Ligand in Copper-Catalyzed Azide-Alkyne Cycloaddition

Tris(2-benzimidazolylmethyl)amine has been identified as a superior accelerating ligand in the copper(I)-catalyzed azide-alkyne cycloaddition reaction. Its effectiveness is noted in the synthesis of functionalized triazoles, showcasing high catalytic rates even in the presence of high concentrations of coordinating ligands (Rodionov et al., 2007).

2. Corrosion Inhibition

Studies have shown that tris(2-benzimidazolylmethyl)amine acts as an inhibitor for mild steel in acidic media. It achieves this by adsorbing onto the steel surface and forming insoluble complexes with ferrous species, thereby increasing the corrosion resistance (Tang et al., 2013).

3. Formation of Lanthanide Complexes

Research indicates that tris(2-benzimidazolylmethyl)amine forms bisligand complexes with lanthanides(III). These complexes exhibit strong π–π interactions between the benzimidazole rings in both solution and solid state, highlighting its role in the formation of complex molecular structures (Wietzke & Mazzanti, 1999).

4. Carbonic Anhydrase Models and CO2 Hydration

Benzimidazole-based zinc complexes using tris(2-benzimidazolylmethyl)amine have been synthesized and characterized as structural models for carbonic anhydrase. These complexes have shown applications in the hydration of CO2, demonstrating potential in carbon capture technologies (Ibrahim et al., 2011).

5. Organic Light-Emitting Diodes

Tris(2-benzimidazolylmethyl)amine derivatives have been employed in the development of materials for organic light-emitting diodes (OLEDs). These derivatives, due to their bipolar nature, exhibit enhanced thermal stability and solubility, making them suitable for use in high-performance OLEDs (Ge et al., 2008).

Safety And Hazards

Tris(2-benzimidazolylmethyl)amine can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

Tris(2-benzimidazolylmethyl)amine has potential applications in various fields. For example, it has been used to develop single-atom nickel catalysts for electrochemical CO production from CO2 . It has also been used to modify metal-organic frameworks for the removal of mercury ions from water .

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-N,N-bis(1H-benzimidazol-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7/c1-2-8-17-16(7-1)25-22(26-17)13-31(14-23-27-18-9-3-4-10-19(18)28-23)15-24-29-20-11-5-6-12-21(20)30-24/h1-12H,13-15H2,(H,25,26)(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIGEJHOYBUSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347622
Record name 1-(1H-Benzimidazol-2-yl)-N,N-bis[(1H-benzimidazol-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2-benzimidazolylmethyl)amine

CAS RN

64019-57-4
Record name 1-(1H-Benzimidazol-2-yl)-N,N-bis[(1H-benzimidazol-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-benzimidazolylmethyl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
958
Citations
E Quiroz-Castro, S Bernès, N Barba-Behrens… - Polyhedron, 2000 - Elsevier
Zinc(II), cadmium(II) and mercury(II) coordination compounds derived from tris(2-benzimidazolylmethyl)amine (ntb) were characterised by 1 H and 13 C NMR in solution, IR and X-ray …
Number of citations: 64 www.sciencedirect.com
MS Lah, H Chun - Inorganic chemistry, 1997 - ACS Publications
A series of manganese(II) tris(2-benzimidazolylmethyl)amine (ntb) complexes were synthesized and characterized. In these complexes, ntb functions as a tripodal tetradentate ligand, …
Number of citations: 61 pubs.acs.org
AW Addison, HMJ Hendriks, J Reedijk… - Inorganic …, 1981 - ACS Publications
A series of five-coordinate trigonal-bipyramidal and six-coordinate pseudooctahedral copper (II) complexes of the title ligand are reported. These systems are characterized by analytical …
Number of citations: 172 pubs.acs.org
B Kwak, KW Cho, M Pyo, MS Lah - Inorganica chimica acta, 1999 - Elsevier
The mononuclear iron complex 1 was synthesized using a tripodal ligand, tris(2-benzimidazolylmethyl)amine (ntb), where ntb served as a neutral tetradentate chelating ligand for the …
Number of citations: 34 www.sciencedirect.com
H Wu, W Ying, L Pen, Y Gao, K Yu - Synthesis and Reactivity in …, 2004 - Taylor & Francis
Two complexes of zinc(II) and copper(II) with tris(2‐benzimidazolylmethyl)amine (ntb) and the anion of acrylic acid of the compositions [M(ntb)(acrylate)](acrylate) · 2.5H 2 O (M = Zn or …
Number of citations: 34 www.tandfonline.com
MS Lah, M Moon - Bulletin of the Korean Chemical Society, 1997 - mslah.unist.ac.kr
The metal complexes of tripod-like ligands with a variety of ligating groups have been widely investigated, since they may serve as model compounds for the active site of …
Number of citations: 20 mslah.unist.ac.kr
D Moon, MS Lah, RE Del Sesto, JS Miller - Inorganic chemistry, 2002 - ACS Publications
By using the tripodal tetradentate ligand tris(2-benzimidazolylmethyl)amine (H 3 ntb), which can have several charge states depending on the number of secondary amine protons, …
Number of citations: 44 pubs.acs.org
HY Jeong, M Balamurugan… - … A European Journal, 2018 - Wiley Online Library
The electrochemical reduction of carbon dioxide (CO 2 ) to value‐added products is a promising approach to reducing excess CO 2 in the atmosphere. However, the development of …
AR Oki, PR Bommarreddy, H Zhang, N Hosmane - Inorganica chimica acta, 1995 - Elsevier
From the reaction of manganese dichloride with tris(2-benzimidazolylmethyl)amine (L) in ethanol, golden yellow crystals of compound 1 were obtained upon slow evaporation of the …
Number of citations: 68 www.sciencedirect.com
YY Deng, D Zhang, XQ Duan, XS Shen… - Journal of Chemical …, 2014 - Springer
A new binuclear complex [Ag 2 (ntb) 2 ](NO 3 ) 2 ·(CH 3 OH) 1.5 ·(CH 3 CN) 0.5 based on a tripodal ligand ntb (ntb = tris(2-benzimidazolylmethyl)amine) has been synthesized and …
Number of citations: 5 link.springer.com

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